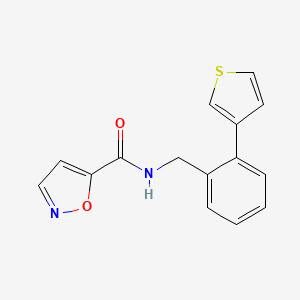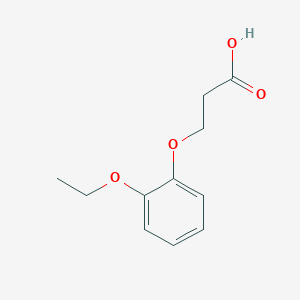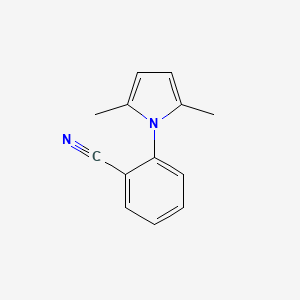
N-(2-(チオフェン-3-イル)ベンジル)イソキサゾール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide” is a chemical compound with the molecular formula C15H12N2O2S. It’s an isoxazole, a five-membered heterocyclic moiety commonly found in many commercially available drugs . This compound selectively induces robust neuronal differentiation in various stem/progenitor cells .
Molecular Structure Analysis
The molecular structure of “N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide” can be analyzed using various spectroscopic methods. The density functional theory (DFT) analysis can be used to study the electronic structure of molecules and analysis of chemical reactivity descriptors .Chemical Reactions Analysis
The chemical reactions involving “N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide” can be studied using various synthetic techniques. For instance, one-pot multicomponent reactions of substituted aldehydes with NH2OH.HCl, and ethyl acetoacetate using DABCO as an organocatalyst in an aqueous medium can be used .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide” can be analyzed using various methods. The compound’s properties such as hardness, Mulliken electronegativity, chemical potential, and electrophilicity can be calculated from the levels of the predicted frontier molecular orbitals and their energy gap .科学的研究の応用
医薬品化学
チオフェン誘導体は、その多様な治療特性により、医薬品化学において注目を集めています。研究者たちは、医薬品発見のためのリード分子としての可能性を探求してきました。特に、チオフェンは、以下の生物学的および生理学的機能を示しています。
材料科学
医薬品用途を超えて、チオフェンは材料科学において重要な役割を果たしています。
抗真菌活性
研究者は、チオフェン誘導体を合成し、その抗真菌活性を評価してきました。 これらの化合物は、フザリウム・グラミネアラム、リゾクトニア・ソラニ、ボトリティス・シネレア、コレトトリクム・カプシシなどのさまざまな真菌に対して活性を示します .
創薬
チオフェンは、コンビナトリアルライブラリの構成要素として役立ち、創薬努力を支援しています。 その構造的多様性により、医薬品化学者は、薬理活性が高められた新しいプロトタイプを探求することができます .
ヒドラゾン含有誘導体
特に、ヒドラゾンを担持するチオフェン誘導体が、設計、合成され、抗真菌活性について評価されてきました。 これらの化合物のいくつかは、真菌病原体に対して顕著な効果を示します .
その他の用途
チペピジン、チクイジウム臭化物、チメピジウム臭化物、ドルゾラミド、チオコナゾール、シチゾラム、セルタコナゾール硝酸塩、ベノシクリジンなどのチオフェン含有医薬品は市販されており、この化合物の汎用性を示しています .
要約すると、チオフェン核は、医学から材料科学まで、さまざまな分野の研究者を魅了し続けています。その独自の特性により、それは貴重な研究対象であり、継続的な研究は、さらに多くの用途を解き明かすことを目指しています。 🌟
将来の方向性
The future directions for “N-(2-(thiophen-3-yl)benzyl)isoxazole-5-carboxamide” could involve further exploration of its potential applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . Additionally, the development of new eco-friendly synthetic strategies for isoxazole synthesis could be a promising area of research .
作用機序
Target of Action
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of therapeutic effects
Biochemical Pathways
Thiophene derivatives have been reported to affect a variety of biochemical pathways due to their wide range of therapeutic properties . The downstream effects of these interactions can vary greatly depending on the specific target and the nature of the interaction.
Result of Action
Thiophene derivatives have been reported to have a wide range of therapeutic effects, suggesting that they can induce a variety of molecular and cellular changes .
生化学分析
Biochemical Properties
Thiophene derivatives have been reported to exhibit a variety of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties
Cellular Effects
Other thiophene derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
特性
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(14-5-7-17-19-14)16-9-11-3-1-2-4-13(11)12-6-8-20-10-12/h1-8,10H,9H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCHMODIIHIIGB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC=NO2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2379443.png)

![4-ethyl-5-[(1-methyl-1H-pyrrol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2379447.png)
![2-Methoxyethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2379448.png)
![2-(2,3-Dihydro-1,4-benzodioxin-3-yl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2379450.png)

![N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2379452.png)

![[2-(2-Chloro-4-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2379456.png)
![Tert-butyl (1R,5S,6R)-6-hydroxy-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2379457.png)
![9-isobutyl-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2379458.png)
![4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2379459.png)
![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methoxyphenyl)butanamide](/img/structure/B2379462.png)